molecular formula C7H5ClFNO B13454323 1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one CAS No. 2913244-50-3

1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one

Cat. No.: B13454323
CAS No.: 2913244-50-3
M. Wt: 173.57 g/mol
InChI Key: CXCJEFKEZRSRLK-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one is a chemical compound with the molecular formula C7H5ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and automated systems to control the reaction parameters precisely. The use of advanced purification techniques, such as column chromatography, is essential to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

2913244-50-3

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)-2-fluoroethanone

InChI

InChI=1S/C7H5ClFNO/c8-7-3-5(1-2-10-7)6(11)4-9/h1-3H,4H2

InChI Key

CXCJEFKEZRSRLK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)CF)Cl

Origin of Product

United States

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